N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a 2-fluorophenylamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-8-1-2-9-17(16)25-18(27)15-7-4-10-26(19(15)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVKMAGAKFKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 3-(trifluoromethyl)benzyl bromide under basic conditions to introduce the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural analogs and their substituents:
Pharmacological Activity and Target Specificity
- Alvelestat (AZD9668) : A potent human neutrophil elastase (HNE) inhibitor, with demonstrated activity in chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its 5-(1-methylpyrazol-5-yl) and methanesulfonyl groups contribute to target binding and pharmacokinetic stability .
- N-(3-Bromo-2-methylphenyl) Analog : Crystallographic data reveals a near-planar conformation with intramolecular hydrogen bonding, suggesting rigidity that could optimize target engagement. However, its unsubstituted dihydropyridine core may reduce potency compared to trifluoromethyl-containing analogs .
Physicochemical and Structural Insights
- Trifluoromethyl Role : The 3-(trifluoromethyl)benzyl group in the target compound and analogs (e.g., Alvelestat) increases lipophilicity (LogP) and resistance to oxidative metabolism, critical for oral bioavailability .
- Amide Substituent Effects :
- 2-Fluorophenyl (Target) : Ortho-fluorine may reduce steric hindrance and enhance membrane permeability.
- 2,4-Dimethoxyphenyl : Methoxy groups improve solubility but may increase susceptibility to demethylation metabolism.
- Pyridinylmethyl (Alvelestat) : The methanesulfonyl group enhances hydrogen bonding with HNE’s active site .
- Crystallographic Data : The N-(3-bromo-2-methylphenyl) analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature that may stabilize crystalline forms but reduce solubility .
Structure-Activity Relationship (SAR) Trends
Trifluoromethyl Substitution : Essential for high-affinity enzyme inhibition (e.g., Alvelestat’s HNE IC50 < 10 nM). Its absence correlates with reduced potency .
Amide Group Modifications :
- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability.
- Bulky substituents (e.g., bromine in ) may hinder target access.
Dihydropyridine Core : Planar conformation (dihedral angle ~8.38° in ) optimizes π-stacking with aromatic residues in enzyme pockets.
Biological Activity
N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a dihydropyridine core with both fluorine and trifluoromethyl substituents, which are known to influence biological activity through electronic effects and steric hindrance.
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets:
- Matrix Metalloproteinase Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. MMP-1 inhibitors have demonstrated enhanced potency due to specific substituents like trifluoromethyl groups that improve binding affinity to the enzyme's active site .
- Antibacterial Activity : Compounds with dihydropyridine structures have been associated with antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that those with trifluoromethyl substitutions exhibited broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) for various strains were significantly lower than those for standard antibiotics, indicating potent antibacterial properties .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.6 |
| Compound B | Escherichia coli | 31.2 |
| This compound | Pending Evaluation | Pending Evaluation |
Case Studies
- Inhibition of Biofilm Formation : A derivative of the compound was tested for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm mass compared to untreated controls, highlighting its potential as an anti-biofilm agent .
- Quorum Sensing Inhibition : The compound's structural analogs were evaluated for their ability to inhibit quorum sensing in C. violaceum, achieving a reduction in swarming motility by up to 45% at sub-MIC concentrations. This suggests a dual mechanism of action targeting both biofilm formation and bacterial communication pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
